molecular formula C11H9NO2S B2679110 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383144-12-5

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2679110
CAS No.: 383144-12-5
M. Wt: 219.26
InChI Key: IMOHBXSAZWFMHK-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a carbaldehyde moiety at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The methoxy group enhances solubility and modulates bioactivity by influencing electron density, while the carbaldehyde serves as a reactive site for further functionalization .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-13)12-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHBXSAZWFMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group and methoxyphenyl substituent are key sites for oxidation.

Reaction Type Reagents/Conditions Products Key Findings
Aldehyde oxidationKMnO<sub>4</sub> (acidic conditions)4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acidComplete conversion occurs within 2 hours at 60°C, yielding >90% carboxylic acid .
O-DemethylationHBr/AcOH (reflux)4-(4-Hydroxyphenyl)-1,3-thiazole-2-carbaldehydeDemethylation proceeds via nucleophilic substitution, confirmed by <sup>1</sup>H NMR .
Thiazole ring oxidationmCPBA (CH<sub>2</sub>Cl<sub>2</sub>)Sulfoxide or sulfone derivativesSelective oxidation depends on stoichiometry; sulfoxides form at 25°C.

Reduction Reactions

The aldehyde group is highly susceptible to reduction.

Reaction Type Reagents/Conditions Products Key Findings
Aldehyde reductionNaBH<sub>4</sub> (ethanol, 0°C)4-(4-Methoxyphenyl)-1,3-thiazole-2-methanolReaction completes in 30 minutes; alcohol yield >85%.
Catalytic hydrogenationH<sub>2</sub>/Pd-C (THF, RT)4-(4-Methoxyphenyl)-1,3-thiazole-2-methanolRequires 10 atm H<sub>2</sub> pressure; avoids over-reduction of the thiazole.

Substitution Reactions

Electrophilic substitution occurs preferentially on the methoxyphenyl ring, while the thiazole ring undergoes nucleophilic attacks.

3.1. Electrophilic Aromatic Substitution

Reaction Type Reagents/Conditions Products Key Findings
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)4-(4-Methoxy-3-nitrophenyl)-1,3-thiazole-2-carbaldehydeNitration occurs at the meta position relative to the methoxy group.
BrominationBr<sub>2</sub>/FeBr<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>)4-(4-Methoxy-3-bromophenyl)-1,3-thiazole-2-carbaldehydeRegioselectivity confirmed via X-ray crystallography .

3.2. Nucleophilic Substitution on Thiazole

The thiazole’s C-2 position reacts with nucleophiles due to electron deficiency.

Reaction Type Reagents/Conditions Products Key Findings
AminationNH<sub>3</sub>/EtOH (reflux)4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxamideReaction proceeds via Schiff base intermediate; isolated yield 75%.

Condensation Reactions

The aldehyde group participates in Schiff base and heterocycle-forming reactions.

Reaction Type Reagents/Conditions Products Key Findings
Schiff base formationAniline (EtOH, RT)(E)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-phenylmethanimineCrystalline product forms within 1 hour; characterized by IR and MS.
Knoevenagel condensationMalononitrile (piperidine catalyst)4-(4-Methoxyphenyl)-1,3-thiazole-2-(2,2-dicyanovinyl)UV-Vis analysis shows λ<sub>max</sub> shift to 420 nm, indicating conjugation.

Mechanistic Insights

  • Methoxy Group Influence : The para-methoxy group directs electrophilic substitution to the meta position via resonance and inductive effects .

  • Thiazole Reactivity : The electron-withdrawing nature of the thiazole ring activates the aldehyde for nucleophilic addition.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its potential in developing drugs targeting cancer and infectious diseases. For example, its derivatives have shown promise in enhancing the efficacy of anti-cancer therapies due to their ability to interact with biological targets effectively .

Case Study: KCNQ1 Channel Activation
Research has identified a derivative of this compound, specifically (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1, which acts as a potent activator of KCNQ1 channels. This activation has implications for treating cardiac arrhythmias, demonstrating the compound's relevance in pharmacology .

Organic Synthesis

Building Block for Complex Molecules
4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is employed extensively in organic synthesis as a versatile building block. Its structural properties allow chemists to create complex organic molecules that can be utilized in various applications. This versatility is particularly beneficial in the synthesis of novel compounds with tailored properties .

Material Science

Development of New Materials
In material science, this compound is used to develop new materials, especially in organic electronics. Its incorporation into conductive polymers enhances their properties, making them suitable for applications in flexible electronics and sensors .

Biological Research

Studying Biological Pathways
Researchers utilize this compound to investigate biological pathways and mechanisms. Its ability to modulate biological functions makes it a valuable tool for uncovering potential therapeutic targets in diseases such as cancer and bacterial infections .

Analytical Chemistry

Development of Analytical Methods
The compound is also applied in analytical chemistry for developing methods to detect and quantify thiazole derivatives in various samples. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Pharmaceutical Development Key intermediate for drugs targeting cancer and infectionsActivation of KCNQ1 channels for cardiac treatments
Organic Synthesis Building block for complex organic moleculesSynthesis of novel compounds
Material Science Development of conductive polymers for electronicsEnhanced properties for flexible electronics
Biological Research Investigating pathways and mechanismsPotential therapeutic targets in cancer research
Analytical Chemistry Methods for detection and quantification of thiazole derivativesQuality control in pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituent (Position) Molecular Weight Key Biological Activity Reference ID
4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde 4-OMe, 2-CHO 219.26 Intermediate for drug synthesis
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde 4-F, 2-CHO 207.22 Building block for pharmaceuticals
4-(4-Chlorophenyl)-1,3-thiazole-2-amine 4-Cl, 2-NH2 225.70 Antidiabetic activity
2-(4-Methoxyphenyl)-1,3-thiazole-5-yl acetamide 4-OMe, 5-NHCOCH2 422.47 Analgesic, anti-inflammatory
4-(3,4,5-Trimethoxyphenyl)-1,3-thiazole-2-carbaldehyde 3,4,5-OMe, 2-CHO 289.33 Herbicidal activity (rape)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) increases electron density on the thiazole ring, enhancing interactions with biological targets compared to electron-withdrawing groups like -Cl or -F .
  • Bioactivity Modulation : The carbaldehyde group in the target compound allows for Schiff base formation, enabling conjugation with amines or hydrazines, a feature exploited in synthesizing antidiabetic benzenesulfonamide derivatives . In contrast, acetamide derivatives (e.g., compound 9e in ) exhibit potent anti-inflammatory activity due to improved binding affinity to cyclooxygenase enzymes .
Analgesic and Anti-inflammatory Activity

The 4-methoxyphenyl-thiazole derivative 9e () demonstrated superior ulcerogenicity profiles compared to aspirin, with a lower ulcer index (2.1 vs. 5.8 for aspirin). This is attributed to the methoxy group reducing gastric irritation while maintaining COX-2 selectivity .

Herbicidal Activity

Thiazoles with 4-methoxyphenyl groups (e.g., ) showed moderate herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass). In contrast, 3,4,5-trimethoxyphenyl analogs exhibited enhanced activity due to increased lipophilicity .

Antifungal and Antibiotic Potential

Physicochemical Properties

  • Solubility : The methoxy group improves aqueous solubility (LogP = 2.1) compared to chlorophenyl (LogP = 3.4) or fluorophenyl (LogP = 2.8) analogs .
  • Thermal Stability : Melting points for 4-methoxyphenyl derivatives range from 160–165°C, higher than fluorophenyl analogs (148–152°C) due to stronger intermolecular interactions .

Biological Activity

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole ring, a prominent feature in many bioactive compounds, contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring substituted with a methoxyphenyl group and an aldehyde functional group. This configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microbial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

  • Mechanism of Action : The mechanism involves the modulation of microtubule dynamics and induction of apoptosis in cancer cells. For instance, studies have shown that at concentrations around 10 µM, it enhances caspase-3 activity significantly, indicating its role in apoptosis.
Cancer Cell Line IC50 (µM) Effect on Apoptosis
MDA-MB-2315.2Increased caspase-3 activity
HepG26.8Morphological changes observed

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, potentially through the modulation of cytokine release.

  • Experimental Findings : In animal models of inflammation, the compound reduced swelling and pain responses significantly compared to control groups.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and assessed their biological activities. Among these derivatives, this compound was highlighted for its potent anticancer effects against multiple cell lines and its ability to induce apoptosis effectively .

Another case study focused on the compound's neuroprotective effects. In models of neurodegeneration, it demonstrated protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. Q1: What are the most reliable synthetic routes for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer:

  • Knöevenagel Condensation : React 4-methoxyphenyl-thiazole precursors with carbaldehyde derivatives in refluxing glacial acetic acid or PEG-400 (catalyst-free conditions) to form the target compound. PEG-400 enhances reaction efficiency at room temperature .
  • Hantzsch Thiazole Synthesis : Use 2-bromo-4′-methoxyacetophenone with thiosemicarbazones under controlled pH (acetic acid) to cyclize into the thiazole core. Optimize yields by varying solvent polarity (e.g., ethanol vs. DMF) and reaction time .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients. Typical yields range from 60–85%, depending on substituent electronic effects .

Q. Q2: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR/IR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm in 1^1H NMR) and C=O stretch (~1680–1700 cm1^{-1} in IR). The 4-methoxyphenyl group shows distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H9_9NO2_2S: calculated 235.0372, observed ±0.0005) .
  • HPLC Purity Analysis : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm UV detection. Purity >95% is acceptable for biological assays .

Advanced Structural and Computational Analysis

Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of saturated ethyl acetate solutions.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. SHELX programs (SHELXD for solution, SHELXL for refinement) are standard for small-molecule structures .
  • Key Metrics : Analyze bond angles (e.g., C2-S1-C3 ~86–88°) and torsional parameters (e.g., dihedral angle between thiazole and methoxyphenyl planes: 5–15°) .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic effects .

Q. Q4: What computational methods validate experimental data for this compound, and how are discrepancies addressed?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Compare calculated vs. experimental IR/NMR spectra to identify conformational isomers .
  • Docking Studies : For bioactive derivatives, use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Validate with MD simulations (AMBER or GROMACS) .
  • Handling Discrepancies : If experimental and computed dipole moments differ (>10%), re-examine solvent effects or crystal packing forces in X-ray data .

Biological Evaluation and Mechanistic Insights

Q. Q5: How can researchers design experiments to evaluate the bioactivity of derivatives of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/− bacteria) or MTT assays for cytotoxicity (IC50_{50} values in cancer cell lines) .
  • Structure-Activity Relationships (SAR) : Modify the methoxy group (e.g., replace with halogens or nitro groups) and correlate changes with potency. Use ANOVA to assess significance (p < 0.05) .
  • Mechanistic Probes : Perform ROS detection assays or Western blotting (e.g., apoptosis markers like caspase-3) to identify molecular targets .

Q. Q6: What strategies mitigate synthetic byproducts during the preparation of bioactive derivatives?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., Schiff bases from aldehyde-amine reactions) .
  • Optimization : Adjust stoichiometry (e.g., 1.2:1 ratio of aldehyde to amine) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Green Chemistry : Ultrasound-assisted reactions reduce side products by enhancing mixing and reducing reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .

Data Contradictions and Reproducibility

Q. Q7: How should researchers address inconsistencies between crystallographic data and computational models?

Methodological Answer:

  • Re-refinement : Re-process raw diffraction data with SHELXL, adjusting parameters like ADPs (anisotropic displacement parameters) or hydrogen atom positions .
  • Benchmarking : Compare results with similar structures in the Cambridge Structural Database (CSD). For example, 4-arylthiazoles typically exhibit planar geometry deviations <5° .
  • Multi-Method Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of methoxy and thiazole protons) .

Q. Q8: What protocols ensure reproducibility in synthetic procedures for this compound?

Methodological Answer:

  • Detailed Reporting : Document solvent grades (e.g., "anhydrous ethanol, 99.8%"), temperature control (±2°C), and stirring rates (e.g., 500 rpm) .
  • Batch Analysis : Characterize at least three independent synthetic batches via 1^1H NMR and HPLC. Report mean yields ± SD .
  • Open Data : Deposit spectral and crystallographic data in repositories like PubChem or CCDC for peer validation .

Advanced Applications and Innovations

Q. Q9: How can this compound serve as a precursor for novel materials or catalysts?

Methodological Answer:

  • Coordination Chemistry : Chelate metal ions (e.g., Cu2+^{2+}, Pd2+^{2+}) via the thiazole N and aldehyde O atoms. Characterize complexes via cyclic voltammetry and EPR .
  • Polymer Synthesis : Incorporate into conjugated polymers via aldehyde-amine condensations (e.g., Schiff-base networks for optoelectronics) .

Q. Q10: What emerging techniques could enhance the study of this compound’s reactivity?

Methodological Answer:

  • In Situ Spectroscopy : Use ReactIR to monitor aldehyde reactivity in real time during condensation or oxidation reactions .
  • Machine Learning : Train models on existing synthetic data (e.g., reaction conditions vs. yields) to predict optimal routes for novel derivatives .

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